molecular formula C11H12O B1524143 3-(2-Methylphenyl)cyclobutan-1-one CAS No. 1080636-36-7

3-(2-Methylphenyl)cyclobutan-1-one

Cat. No. B1524143
CAS RN: 1080636-36-7
M. Wt: 160.21 g/mol
InChI Key: MCRFZIZRSLQUEO-UHFFFAOYSA-N
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Description

“3-(2-Methylphenyl)cyclobutan-1-one” is a chemical compound with the CAS Number: 1080636-36-7 . It has a molecular weight of 160.22 and its IUPAC name is 3-(2-methylphenyl)cyclobutanone .


Molecular Structure Analysis

The InChI code for “3-(2-Methylphenyl)cyclobutan-1-one” is 1S/C11H12O/c1-8-4-2-3-5-11(8)9-6-10(12)7-9/h2-5,9H,6-7H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Pharmacology

3-(2-Methylphenyl)cyclobutan-1-one: shows promise in pharmacology due to its physicochemical properties. It has high gastrointestinal absorption and BBB permeability, which are desirable traits for potential therapeutic agents . Its moderate lipophilicity and water solubility suggest it could be formulated effectively for oral administration. The compound’s safety profile and synthetic accessibility also make it a viable candidate for drug development.

Material Science

In material science, the compound’s structural features, such as the cyclobutane ring, may contribute to the development of novel materials. Its molecular rigidity could be exploited in creating polymers with specific mechanical properties or small molecules with unique optical characteristics .

Chemical Synthesis

3-(2-Methylphenyl)cyclobutan-1-one: could serve as a building block in chemical synthesis. Its reactive ketone group and the presence of a cyclobutane ring make it a potential precursor for synthesizing more complex cyclic compounds. It could be used in the synthesis of natural products or pharmaceuticals that require a cyclobutane core .

Chromatography

This compound could be used as a standard in chromatographic methods to help identify and quantify similar compounds in mixtures. Its distinct chemical structure would likely result in unique retention times, aiding in the analysis of complex samples .

Analytical Chemistry

In analytical chemistry, 3-(2-Methylphenyl)cyclobutan-1-one could be used to calibrate instruments like NMR, HPLC, and LC-MS. Its well-defined structure and properties, such as molar refractivity and TPSA, make it suitable for method development and validation .

Life Science Research

The compound’s properties suggest it could be used in life science research, particularly in studies exploring membrane permeability or the development of CNS-active drugs, given its BBB permeability. It might also be useful in pharmacokinetic studies due to its favorable absorption and solubility profiles .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(2-methylphenyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-4-2-3-5-11(8)9-6-10(12)7-9/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRFZIZRSLQUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303597
Record name 3-(2-Methylphenyl)cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylphenyl)cyclobutan-1-one

CAS RN

1080636-36-7
Record name 3-(2-Methylphenyl)cyclobutanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1080636-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methylphenyl)cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methylphenyl)cyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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